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Compound of Interest

Compound Name: N-(3-nitrobenzyl)cyclohexanamine
CAS No.: 59507-50-5
Cat. No.: B187430
Get Quote
. J

Characterization, Synthesis, and Stoichiometric
Criticality
Executive Summary

N-[(3-nitrophenyl)methyl]cyclohexanamine (also known as N-(3-
nitrobenzyl)cyclohexanamine) is a secondary amine intermediate critical in the synthesis of
nitrogen-containing pharmacophores. It serves as a structural scaffold in the development of
ferroptosis inhibitors and CNS-active agents, often functioning as a precursor to
benzimidazoles or diamine ligands upon reduction of the nitro group.

This guide provides a definitive reference for the molecular weight (MW) and physicochemical
properties of this compound, integrating these metrics into a validated reductive amination
protocol. Accurate MW determination is the linchpin of this workflow, ensuring precise
stoichiometry during the sensitive reduction of the imine intermediate without compromising the
nitro functionality.

Physicochemical Profile
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The molecular weight provided here is calculated based on standard atomic weights. For high-
resolution mass spectrometry (HRMS), the monoisotopic mass is the governing parameter.

ble 1: hemical ficati

Property Value Notes
N-[(3-

IUPAC Name nitrophenyl)methyl]cyclohexan
amine
N-(3-

Common Name ) )
nitrobenzyl)cyclohexanamine

Molecular Formula Ci13H18N202
) Used for molarity/stoichiometry
Average Molecular Weight 234.30 g/mol )
calculations.
) ) Used for Mass Spectrometry
Monoisotopic Mass 234.1368 Da ) o
(M+H* identification).
Free base is often generated
CAS Number 1609396-61-3 (as HBr salt) o ) .
in situ or isolated as an oil.
) ] ) ) ) Free base is typically an oil;
Physical State Viscous Oil / Low-melting Solid )
salts (HCI, HBr) are solids.
) Typical for secondary aliphatic-
pKa (Predicted) ~9.5-10.0

benzylic amines.

Synthetic Pathway: Reductive Amination[1]
The Abdel-Magid Protocol

The most robust method for synthesizing N-[(3-nitrophenyl)methyl]cyclohexanamine is the
reductive amination of 3-nitrobenzaldehyde with cyclohexylamine. This protocol utilizes Sodium
Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate
imine without reducing the nitro group—a common side reaction when using stronger
reductants like NaBHa4 or catalytic hydrogenation.
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Reaction Mechanism & Workflow

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an
imine (Schiff base), which is then irreversibly reduced to the secondary amine.

Condensation _ _
Reagents: (-H20) Intermediate: Selective Reduction

P> Imine Species Hydride Transfer)

3-Nitrobenzaldehyde
Cyclohexylamine (In Situ)

Product:

N-(3-nitrobenzyl)
cyclohexanamine

Reductant:
NaBH(OAc)3
(DCE Solvent)

Figure 1: Selective Reductive Amination Pathway

Click to download full resolution via product page

Figure 1: Step-wise synthesis emphasizing the in situ reduction of the imine intermediate.

Detailed Experimental Protocol

Safety Note: Nitro compounds can be energetic. Secondary amines are irritants. Perform all

steps in a fume hood.
 Stoichiometric Setup:

o Calculate 1.0 equivalent (eq) of 3-nitrobenzaldehyde (MW: 151.12 g/mol).

o Calculate 1.05 eq of cyclohexylamine (MW: 99.18 g/mol ).

o Why: A slight excess of amine ensures complete consumption of the aldehyde.
e Solvation:

o Dissolve the aldehyde in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M

concentration).

o Add the amine and stir for 30 minutes at room temperature to promote imine formation.
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e Reduction:
o Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

o Technical Insight: STAB is preferred over NaCNBHs due to lower toxicity and better
selectivity for imines over aldehydes.

e Quench & Workup:
o After 4-16 hours (monitor by TLC/LC-MS), quench with saturated agueous NaHCO:s.

o Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na2SO4, and
concentrate.

e Purification:

o The crude olil is often sufficiently pure (>95%). If necessary, purify via flash
chromatography (Hexanes/Ethyl Acetate).

Analytical Characterization

Validating the molecular weight and structure is essential before proceeding to downstream
applications (e.g., nitro reduction).

Mass Spectrometry (LC-MS)

o Target lon: The molecule ionizes readily in positive mode (ESI+).
e Observed Peak: Look for [M+H]* = 235.14 m/z.

» Fragmentation Pattern: High collision energy may yield a fragment at m/z 136 (nitrobenzyl
cation), confirming the benzylic core.

Proton NMR (*H-NMR)

Diagnostic signals in CDCls (6 ppm):

e 8.2 —7.5 ppm: Aromatic protons (4H). The proton ortho to the nitro group will be significantly
deshielded.
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* 3.9 ppm: Benzylic protons (singlet, 2H). This confirms the N-benzyl linkage.
e 2.5 ppm: Methine proton of the cyclohexyl ring (multiplet, 1H).

e 1.9 - 1.1 ppm: Cyclohexyl methylene protons (multiplet, 10H).

Isolated Product
(e]]))

LC-MS Analysis
(ESI+)

1H-NMR
(CDCI3)

Decision Gate:
Is MW = 235.1?

Reject:
Check for Aldehyde
(Peak @ 10ppm)

Confirm Structure:
Benzylic Singlet @ 3.9ppm

Figure 2: Analytical Validation Workflow

Click to download full resolution via product page

Figure 2: Logical decision tree for validating product identity using MW and NMR data.

Stoichiometric Criticality in Applications

Understanding the precise molecular weight (234.30 g/mol ) is not merely administrative; it
dictates the success of subsequent reactions.

Use Case: Nitro Reduction to Diamine
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To convert N-[(3-nitrophenyl)methyl]cyclohexanamine to the corresponding aniline derivative (a
common step in drug synthesis):

e Reagent: SnCl2-2H20 or Hz2/Pd-C.

o Calculation: If using SnClz, the stoichiometry is typically 3—5 equivalents relative to the nitro
group.

e Error Impact: Using the MW of the salt (e.g., HBr salt, MW ~315) instead of the free base
(MW 234) when weighing the starting material will result in a 25% under-loading of the
reducing agent, leading to incomplete conversion and difficult purification.

Formula for Reagent Loading:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Nitrobenzyl alcohol | C7TH7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. 3-Nitrobenzyl alcohol | C7TH7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 3. 1,3-Cyclohexanedimethanamine, N1,N3-bis(2-methylpropylidene)- | CL6H30N2 | CID
132472057 - PubChem [pubchem.ncbi.nim.nih.gov]
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 To cite this document: BenchChem. [Technical Guide: N-[(3-
nitrophenyl)methyljcyclohexanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187430/docs#technical-guide-n-3-nitrophenyl-methyl-
cyclohexanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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